molecular formula C8H8N2O B3030195 5-Methoxypyrazolo[1,5-A]pyridine CAS No. 877994-06-4

5-Methoxypyrazolo[1,5-A]pyridine

Cat. No. B3030195
CAS RN: 877994-06-4
M. Wt: 148.16
InChI Key: BDHWRVFKEWFTIC-UHFFFAOYSA-N
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Description

5-Methoxypyrazolo[1,5-a]pyridine is a compound that belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds containing both pyrazole and pyridine rings. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves cyclization reactions and can be achieved through various methods. For instance, 3-formylpyrazolo[1,5-a]pyrimidines, which are closely related to pyrazolopyridines, can be synthesized via a one-pot microwave-assisted process involving cyclocondensation of β-enaminones with NH-3-aminopyrazoles, followed by formylation using Vilsmeyer-Haack reagent . Similarly, bipyrazolo[1,5-a]pyridines have been synthesized through palladium-catalyzed cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors, demonstrating good functional group tolerance and high yields . These methods highlight the versatility and efficiency of modern synthetic approaches in the preparation of pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of nitrogen atoms in the heterocyclic rings, which can significantly influence the electronic properties of the molecules. X-ray diffraction analysis has been used to determine the structures and regioselectivity of the reactions involved in their synthesis . Additionally, theoretical calculations such as Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to predict the structural parameters and vibrational frequencies of related compounds .

Chemical Reactions Analysis

Pyrazolopyridines can undergo various chemical reactions, including further functionalization and derivatization. For example, bipyrazolo[1,5-a]pyridines have been subjected to palladium-mediated ortho C-H bond activation followed by hypervalent iodine-induced chlorination to extend their π-conjugation and induce twisted conformations . These reactions not only modify the molecular structure but also have a profound impact on the photophysical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridines are influenced by their molecular structure. For instance, pyrazolo[1,5-a]pyrimidines have shown significant fluorescence, with some derivatives exhibiting large Stokes shifts and high quantum yields due to intramolecular charge transfer (ICT) . The introduction of diaryl groups onto the bipyrazolo[1,5-a]pyridine scaffold has been shown to induce aggregation-induced emission enhancement properties, which is a desirable feature for the development of luminescent materials . The molecular electrostatic potential (MEP) maps and frontier molecular orbitals of related compounds have also been analyzed to understand their surface properties and potential interactions .

Scientific Research Applications

Synthesis and Affinity for Adenosine Receptors

  • A study by Manetti et al. (2005) involved synthesizing 4-aminopyrazolo[3,4-b]pyridines and evaluating their affinity for various adenosine receptors. Some compounds showed high affinity and selectivity for the A1 receptor subtype, significantly improving over other pyrazolo-pyridines reported in the literature. The synthesis and 3D QSAR of these compounds provided insights into the relationship between their structure and affinity for A1 adenosine receptors (Manetti et al., 2005).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Compounds

  • Abdelriheem et al. (2017) reported the synthesis of pyrazolo[1,5-a]pyrimidines, recognized for their properties as antimetabolites in purine biochemical reactions. The study detailed an effective synthesis method for these compounds, which have shown antitrypanosomal activity (Abdelriheem et al., 2017).

Phosphodiesterase Inhibitors

  • Ochiai et al. (2012) synthesized compounds such as (-)-6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, a dual PDE3/4 inhibitor with bronchodilatory and anti-inflammatory activity. The study explored variations in the pyrazolo[1,5-a]pyridine subunit to refine the inhibitory profile and identified potential replacements for the core unit (Ochiai et al., 2012).

Anticancer Activity and Inhibition of PI3Ks

  • A study by Wang et al. (2015) focused on modifying a compound with the structure N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide. The modification involved replacing the acetamide group with an alkylurea moiety, leading to compounds with potent antiproliferative activities, reduced toxicity, and significant inhibition of PI3Ks and mTOR, suggesting their potential as anticancer agents (Wang et al., 2015).

Fluorescent Probes and Optical Properties

  • Castillo et al. (2018) developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines. These compounds were used as intermediates for creating functional fluorophores, showing potential for use as fluorescent probes due to their photophysical properties, including large Stokes shifts and significant fluorescence intensity in certain derivatives (Castillo et al., 2018).

Safety and Hazards

5-Methoxypyrazolo[1,5-a]pyridine is used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information is not available in the search results.

properties

IUPAC Name

5-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWRVFKEWFTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=NN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738469
Record name 5-Methoxypyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877994-06-4
Record name 5-Methoxypyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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